molecular formula C18H19N3O4 B2733978 3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime CAS No. 338956-62-0

3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime

Cat. No.: B2733978
CAS No.: 338956-62-0
M. Wt: 341.367
InChI Key: WQJPVCRGQGPPGE-YKTCLATHSA-N
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Description

3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime is an organic compound that features a hydrazone functional group and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime typically involves the condensation of 4-methoxybenzaldehyde with a hydrazine derivative, followed by the formation of the oxime. The reaction conditions may include:

    Solvent: Common solvents like ethanol or methanol.

    Catalysts: Acidic or basic catalysts to facilitate the condensation reaction.

    Temperature: Reactions are often carried out at elevated temperatures to increase the reaction rate.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing for yield and purity. This might involve:

    Continuous flow reactors: To maintain consistent reaction conditions.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could convert the hydrazone group to an amine.

    Substitution: The methoxy groups may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: For substitution reactions, common nucleophiles include halides or amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as intermediates in the synthesis of more complex molecules.

Biology and Medicine

    Pharmacological studies: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Biochemical research: Used in studies of enzyme interactions and metabolic pathways.

Industry

    Material science:

    Agriculture: Possible use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The hydrazone and oxime groups could play key roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzaldehyde: A precursor in the synthesis of the compound.

    Hydrazones: A class of compounds with similar structures and reactivity.

    Oximes: Compounds containing the oxime functional group, often studied for their chemical properties.

Properties

IUPAC Name

(2E,3E)-3-methoxyimino-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-23-15-8-4-13(5-9-15)18(22)17(12-19-25-3)21-20-14-6-10-16(24-2)11-7-14/h4-12,20H,1-3H3/b19-12+,21-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJPVCRGQGPPGE-YKTCLATHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)OC)C=NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C(=N/NC2=CC=C(C=C2)OC)/C=N/OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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